molecular formula C33H35NO9 B6289824 Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH CAS No. 864876-94-8

Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH

Cat. No. B6289824
CAS RN: 864876-94-8
M. Wt: 589.6 g/mol
InChI Key: KTUWKPKBKDNNDA-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH” is a derivative of aspartic acid. It is a Fmoc-protected amino acid used in solid-phase peptide synthesis . The Fmoc group is a common protecting group used in the synthesis of peptides, and the tert-butyl ester (OtBu) is a protecting group for the side chain .


Synthesis Analysis

The synthesis of “Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH” involves the condensation of the side-chain carboxy with an appropriate amine or alcohol . The α-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively . This facilitates the synthesis of branched esters and amides, and lactams and lactones containing the aspartyl unit .


Molecular Structure Analysis

The empirical formula of “Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH” is C23H25NO6 . Its molecular weight is 411.45 g/mol .


Chemical Reactions Analysis

The Asp (OtBu) residue can form aspartimide under strong basic conditions . The aspartimide can open to form either the desired peptide or the beta-peptide . Backbone protection on the amino acid before Asp will prevent aspartimide formation .


Physical And Chemical Properties Analysis

“Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH” is a powder . Its optical activity is [α]20/D −24±2°, c = 1% in DMF . It has a melting point of 148-150 °C (dec.) .

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH: is primarily used in SPPS, which is a method for the synthesis of peptides. This compound, with its Fmoc protective group, allows for the sequential addition of amino acids to a growing peptide chain while minimizing side reactions . The tert-butyl (OtBu) group protects the aspartic acid side chain, preventing racemization and aspartimide formation during the synthesis process .

Medicinal Chemistry and Drug Design

In drug design, protecting groups like Fmoc and OtBu are crucial for the synthesis of drug precursors. This compound can be used to introduce the aspartic acid moiety into drug molecules under controlled conditions, which is essential for the development of new pharmaceuticals .

Conjugation to Carrier Proteins

The compound can be used to conjugate peptides to carrier proteins, a critical step in creating peptide-based vaccines. The Fmoc group can be removed under mild conditions after the peptide is attached to the carrier, leaving the peptide intact .

Bioconjugation and Labeling Studies

In bioconjugation, this compound can be used to attach signaling or labeling molecules to peptides or proteins. This is particularly useful in fluorescence studies or when creating targeted drug delivery systems .

Research on Peptide Structure and Function

Researchers use this compound to synthesize peptides with specific structures to study their function. This can include investigations into enzyme-substrate interactions, peptide folding, and stability studies .

Safety and Hazards

“Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH” should be handled with care. Avoid contact with skin and eyes, formation of dust and aerosols, and ingestion and inhalation . It should be stored at a temperature between 2-30°C .

Future Directions

“Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH” is a selectively protected building block for library synthesis or the preparation of β-aspartyl peptides . Its future applications may include the synthesis of more complex peptides and proteins for therapeutic and diagnostic purposes.

properties

IUPAC Name

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]oxymethyl]phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35NO9/c1-33(2,3)43-30(37)18-28(31(38)41-19-21-12-14-22(15-13-21)40-17-16-29(35)36)34-32(39)42-20-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-15,27-28H,16-20H2,1-3H3,(H,34,39)(H,35,36)/t28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUWKPKBKDNNDA-NDEPHWFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-asp(otbu)-O-CH2-PH-och2-CH2-cooh

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